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Compound of Interest

Compound Name:
1,3,3-Trimethyl-1-[(oxolan-3-

yl)methyl]urea

CAS No.: 1862452-43-4

Cat. No.: B2922267

Get Quote

Executive Summary
The 1,1,3-trimethylurea (TMU) scaffold represents a specialized structural motif in medicinal

chemistry, distinct from the more common diarylurea class (e.g., Sorafenib). Characterized by

the replacement of three hydrogen atoms with methyl groups, this scaffold fundamentally alters

the hydrogen bond donor/acceptor profile, conformational preference, and metabolic stability of

the urea linkage. This guide analyzes the SAR of TMU derivatives, highlighting their role as

TNF-

production inhibitors (notably the SA13353 series) and their utility in modulating solubility and
membrane permeability through the "Methyl Effect."

The 1,1,3-Trimethylurea Scaffold: Physicochemical
Core
The transition from a primary urea to a trimethylated derivative introduces significant steric and

electronic constraints.
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Structural Dynamics[1]
Hydrogen Bonding: Unlike mono-substituted ureas (

), which possess two H-bond donors, 1,1,3-trimethylurea retains only one H-bond donor (the
N-H at position 3) and one H-bond acceptor (the Carbonyl O). This reduction decreases the
energy penalty for desolvation, often improving membrane permeability.

Conformational Locking: The steric bulk of the N,N-dimethyl group forces the carbonyl

oxygen and the N-methyl groups into a specific orientation to minimize

strain. This pre-organizes the molecule, potentially reducing the entropic cost of binding to a
receptor.

The "Methyl Effect" in SAR
Feature Effect on SAR

Lipophilicity
Increases LogP, enhancing blood-brain barrier

(BBB) penetration and passive transport.

Metabolic Stability

N-methylation blocks rapid N-dealkylation and

glucuronidation, prolonging half-life (

).

Solubility

Disrupts crystal lattice energy by removing

intermolecular H-bond networks, often

increasing solubility in organic formulations.

Primary Case Study: TNF- Inhibition (SA13353
Series)
The most prominent pharmacological application of the 1,1,3-substituted urea scaffold is in the

inhibition of Tumor Necrosis Factor-alpha (TNF-

) production, a key cytokine in inflammatory diseases like rheumatoid arthritis.

Lead Compound: SA13353
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Compound: SA13353 (1-[2-(1-adamantyl)ethyl]-1-pentyl-3-[3-(4-pyridyl)propyl]urea)

Mechanism: SA13353 does not directly inhibit the TNF-

converting enzyme (TACE) but modulates the upstream LPS-induced signaling pathway.

SAR Analysis of the 1,1-Substituents
Research by Enomoto et al. (2010) demonstrated that the "1,1-substituted" region is critical for

potency. The "trimethyl" concept here evolves into "tri-alkyl," where the methyl groups are

replaced by larger hydrophobic domains to fill specific lipophilic pockets.

Table 1: SAR of 1,1,3-Substituted Urea Derivatives on TNF-

Production
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Compound
ID

R1
Substituent
(N1)

R2
Substituent
(N1)

R3
Substituent
(N3)

Inhibition
Activity
(Relative)

Mechanistic
Insight

TMU Core Methyl Methyl Methyl Low

Lacks

hydrophobic

anchor for

receptor

binding

pocket.

SA13353 Pentyl

2-(1-

Adamantyl)et

hyl

3-(4-

Pyridyl)propyl
High

Adamantyl

group

provides

critical

hydrophobic

bulk; Pyridine

acts as H-

bond

acceptor.

Analog A Methyl Pentyl
3-(4-

Pyridyl)propyl
Moderate

Reducing

steric bulk at

N1 decreases

potency;

"Anchor"

effect lost.

Analog B H Pentyl
3-(4-

Pyridyl)propyl
Low

Loss of N1-

substitution

restores H-

bond donor,

altering

solvation and

reducing

permeability.
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Key Takeaway: The "trimethyl" motif is the minimum steric requirement. Replacing the N1-

methyls with bulkier hydrophobic groups (Pentyl, Adamantyl) significantly enhances potency,

likely by engaging a hydrophobic pocket in the target protein (LPS signaling complex).

Signaling Pathway Visualization
The following diagram illustrates the intervention point of urea derivatives within the

inflammatory cascade.
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Caption: Schematic of the LPS-induced TNF-

production pathway. SA13353 modulates the intracellular signaling cascade post-TLR4
activation.
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Experimental Protocols
Synthesis of 1,1,3-Trimethylurea Derivatives
Methodology: One-pot urea formation using isocyanates and secondary amines. This protocol

ensures high yield and minimizes side reactions.

Reagents:

Secondary Amine (

)[1]

Isocyanate (

)

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Base: Triethylamine (

)[1]

Step-by-Step Protocol:

Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.0 equiv)

and dry DCM (0.1 M concentration).

Activation: Add

(1.2 equiv) and cool the solution to 0°C under an inert atmosphere (

).

Addition: Dropwise add the Isocyanate (1.1 equiv) dissolved in DCM over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via

TLC (Mobile phase: 5% MeOH in DCM).

Workup: Quench with water. Extract with DCM (
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). Wash organic layer with brine, dry over

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

TNF- Inhibition Assay (In Vitro)
Objective: Quantify the inhibitory concentration (

) of derivatives on LPS-induced TNF-

production.

Cell Line: Murine macrophage-like cell line (RAW 264.7).

Seeding: Plate cells at

cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C.

Treatment: Pre-treat cells with the test compound (dissolved in DMSO, final concentration

<0.1%) for 1 hour.

Induction: Add Lipopolysaccharide (LPS) (1

) to induce inflammatory response. Incubate for 4–24 hours.

Measurement: Collect supernatant. Quantify TNF-

levels using a Mouse TNF-

ELISA kit according to manufacturer instructions.

Analysis: Calculate % inhibition relative to DMSO control and derive

using non-linear regression (GraphPad Prism).

Mechanistic & Safety Considerations
Metabolic Stability (Microsomal Stability Assay)
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Trimethyl urea derivatives show superior stability compared to their non-methylated

counterparts.

Protocol: Incubate compound (

) with human liver microsomes and NADPH.

Observation: Monitor disappearance of parent compound via LC-MS/MS.

Result Interpretation: High clearance suggests rapid N-demethylation. The 1,1,3-trimethyl

core is generally resistant to hydrolysis but susceptible to CYP450-mediated oxidative

demethylation if the alkyl chains are short.

Toxicity Signals[1]
Tetramethylurea (Metabolite): If the derivative degrades to tetramethylurea (or trimethylurea),

be aware of potential teratogenic effects observed in rodent models.

Screening: All derivatives should be screened for cytotoxicity (MTT assay) to ensure TNF-

reduction is due to specific inhibition, not cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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